molecular formula C11H16F3NO3 B2643288 Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1824164-91-1

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2643288
CAS No.: 1824164-91-1
M. Wt: 267.248
InChI Key: DYCASGWXOOYWGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a trifluoromethyl group attached to the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the formyl and trifluoromethyl groups. One common method involves the use of tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate as a starting material, which is then subjected to formylation reactions to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The trifluoromethyl group can influence the compound’s reactivity and stability by introducing electron-withdrawing effects. These interactions can affect the compound’s binding to enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the formyl group, affecting its ability to participate in certain reactions.

Uniqueness

Tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-4-10(6-15,7-16)11(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCASGWXOOYWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824164-91-1
Record name tert-butyl 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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